Ethyl 4-(m-nitrobenzylidene)aminobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(3-nitrophenyl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-2-22-16(19)13-6-8-14(9-7-13)17-11-12-4-3-5-15(10-12)18(20)21/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPLYRQKPLRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73713-67-4 | |
| Record name | Benzoic acid, p-(m-nitrobenzylidene)amino-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073713674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-[(3-nitrophenyl)methylideneamino]benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RPY559NQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Optimized Synthesis Protocols for Ethyl 4-(m-nitrobenzylidene)aminobenzoate
The synthesis of this compound is primarily achieved through the condensation reaction between ethyl 4-aminobenzoate (B8803810) and m-nitrobenzaldehyde. This reaction forms an imine, also known as a Schiff base. A typical laboratory synthesis involves reacting the two precursors, often with the aid of a catalyst in an appropriate solvent, followed by isolation and purification of the product. For instance, a method involves dissolving 4-aminobenzohydrazide (B1664622) (a derivative of ethyl 4-aminobenzoate) and 4-nitrobenzaldehyde (B150856) in ethanol (B145695), with a few drops of glacial acetic acid, and refluxing the mixture for several hours. google.com After cooling, the resulting crystalline product is filtered and recrystallized.
Condensation Reaction Mechanism between Ethyl 4-aminobenzoate and m-Nitrobenzaldehyde
The formation of this compound proceeds via a well-established two-step mechanism for imine synthesis.
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine group (-NH₂) of ethyl 4-aminobenzoate on the electrophilic carbonyl carbon of m-nitrobenzaldehyde. This addition leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. google.comguidechem.com This intermediate is typically unstable and exists in equilibrium with the reactants. google.com
Dehydration: The hemiaminal intermediate then undergoes dehydration (loss of a water molecule). This elimination step is often the rate-determining step and is usually acid-catalyzed. Protonation of the hydroxyl group in the hemiaminal makes it a good leaving group (water), and subsequent removal of a proton from the nitrogen atom results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final imine product. google.com
The presence of the electron-withdrawing nitro group (-NO₂) on the benzaldehyde (B42025) ring accelerates the initial nucleophilic attack by increasing the electrophilicity of the carbonyl carbon, thus favoring the condensation reaction. researchgate.net
Catalytic Systems and Reaction Media Optimization
To enhance reaction rates and yields, various catalytic systems and reaction media have been explored for imine synthesis.
Acid Catalysis: Simple acid catalysts, such as a few drops of glacial acetic acid, are commonly used to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack. google.com
Heterogeneous Catalysis: Modern synthetic approaches focus on environmentally friendly methods using heterogeneous catalysts. These catalysts are easily separated from the reaction mixture, allowing for simple work-up and potential recycling. Examples include:
Amberlyst® 15: This acidic ion-exchange resin has been shown to be an effective and reusable catalyst for imine synthesis, often allowing the reaction to proceed under solventless (neat) conditions at room temperature with excellent yields. sarchemlabs.com
Other Solid Acids: Catalysts like sulfated-TiO₂, montmorillonite (B579905) K-10 clay, and various zeolites have also been successfully employed to facilitate imine formation under green conditions. sarchemlabs.com
The optimization of reaction media often involves moving towards solvent-free conditions, which reduces waste and can sometimes accelerate the reaction by increasing reactant concentration. sarchemlabs.com
Reaction Kinetics and Process Monitoring Techniques
Understanding the kinetics of imine formation is crucial for process optimization and control. Modern analytical techniques allow for real-time monitoring of the reaction progress.
Raman Spectroscopy: Laser-induced Raman spectroscopy is a powerful tool for studying the kinetics of imine formation. oup.comoup.com By monitoring the decrease in the intensity of the C=O stretching band of the aldehyde (around 1684 cm⁻¹) and the corresponding increase in the C=N stretching band of the imine, one can determine the reaction rate and order. oup.comorgsyn.org This non-invasive technique can be used in-line to track reactant consumption and product formation over time. orgsyn.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-line benchtop NMR spectroscopy provides real-time data on the reaction mixture's composition. google.com By superimposing spectra recorded at different time intervals, the disappearance of aldehyde proton signals and the appearance of imine proton signals can be quantified. This allows for the calculation of yield as a function of time and the fitting of experimental data to kinetic models, such as second-order kinetics. google.com
These process analytical technologies (PAT) provide a deeper understanding of the reaction mechanism and enable the precise control of reaction endpoints.
Precursor Synthesis Routes and Efficiency Analysis
Synthesis of Ethyl 4-aminobenzoate
Ethyl 4-aminobenzoate (also known as Benzocaine) is commonly synthesized via the reduction of its nitro precursor, ethyl 4-nitrobenzoate. Several methods are available, each with distinct advantages.
Catalytic Hydrogenation: This is a highly efficient laboratory method involving the reduction of ethyl p-nitrobenzoate using hydrogen gas in the presence of a platinum oxide catalyst. researchgate.net The reaction is rapid, often completing in minutes, and provides near-quantitative yields (91-100%). researchgate.net
Indium/Ammonium (B1175870) Chloride Reduction: A method utilizing indium powder and ammonium chloride in an aqueous ethanol solution provides a high yield (90%) of ethyl 4-aminobenzoate. This method is notable for its use of ecologically friendly reagents and its ability to be performed in aqueous media.
Reduction with Tin or Iron: Classical methods include the reduction of ethyl p-nitrobenzoate with tin and alcoholic hydrochloric acid. researchgate.net Commercially, the reduction is often performed using iron powder and water with a small amount of acid. researchgate.net
Zinc Powder Reduction: Another procedure involves the use of zinc powder in the presence of acetic acid and methanol (B129727) to reduce p-nitrobenzoate.
Synthesis of m-Nitrobenzaldehyde
The synthesis of m-nitrobenzaldehyde, the second key precursor, can be achieved through several routes.
Direct Nitration of Benzaldehyde: The most common and satisfactory method for preparing m-nitrobenzaldehyde is the direct nitration of benzaldehyde. oup.com This is typically carried out at low temperatures using a nitrating mixture of concentrated nitric acid and sulfuric acid. orgsyn.org This process yields a mixture of isomers, with the m-isomer being the major product, which then requires purification. oup.com
Oxidation of m-Nitrotoluene: While the direct oxidation of the methyl group in nitrotoluenes can be challenging to control, methods have been developed for this transformation. One approach involves the use of a laccase enzyme from the fungus Pleurotus ostreatus, which can convert 3-nitrotoluene (B166867) to 3-nitrobenzaldehyde (B41214) in high yield. It has been noted that under other reaction conditions, such as with sodium polysulfide, m-nitrotoluene does not yield the corresponding aldehyde, highlighting the specificity required for this transformation. researchgate.net
Advanced Structural Elucidation and Solid State Characterization
Polymorphism and Solid-State Phase Behavior
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability. The study of polymorphism is therefore of critical importance in the pharmaceutical, pigment, and materials science industries. For a molecule like Ethyl 4-(m-nitrobenzylidene)aminobenzoate, the presence of flexible rotational bonds and polar functional groups, such as the nitro group and the ester moiety, suggests a propensity for forming multiple crystalline arrangements.
While specific experimental data on the polymorphism of this compound is not extensively available in the public domain, an examination of related Schiff base compounds and substituted aminobenzoates provides valuable insights into its likely solid-state behavior.
Detailed Research Findings from Analogous Systems:
Studies on Schiff bases containing nitro functional groups have revealed the existence of various crystalline forms. For instance, the crystal structure of Schiff bases derived from nitrobenzaldehydes often reveals non-planar molecular conformations, with significant dihedral angles between the aromatic rings. This is attributed to steric hindrance and electronic effects of the nitro group. Intermolecular interactions, such as C-H···O and π-π stacking, play a crucial role in the stabilization of the crystal lattice of these compounds.
Research on Schiff bases derived from the condensation of various aldehydes with aminobenzoic acid derivatives has also shed light on their solid-state characteristics. For example, a study on Schiff bases synthesized from 4-aminobenzoic acid and different aromatic aldehydes, including 3-nitrobenzaldehyde (B41214), confirmed the formation of the expected imine linkage and provided characterization through various spectroscopic techniques.
The investigation of polymorphism in p-aminobenzoic acid (PABA), a structural component of the title compound, has been extensive. PABA is known to exist in at least two polymorphic forms, α and β, which are enantiotropically related. The α-form is characterized by the formation of carboxylic acid dimers, while the β-form exhibits a catemeric hydrogen-bonding pattern. The different packing arrangements lead to variations in their physical properties. This well-documented polymorphism in a related molecule underscores the potential for similar behavior in its derivatives.
Characterization Techniques:
The characterization of polymorphs and the study of solid-state phase transitions are typically carried out using a combination of analytical techniques:
X-ray Diffraction (XRD): Single-crystal XRD provides definitive proof of a new polymorphic form by determining the precise arrangement of atoms in the crystal lattice. Powder XRD (PXRD) is a powerful tool for distinguishing between different polymorphs based on their unique diffraction patterns.
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to detect phase transitions, melting points, and to determine the thermodynamic relationship between polymorphs. Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition of the compound.
Spectroscopy: Infrared (IR) and Raman spectroscopy can differentiate between polymorphs as the different intermolecular interactions in the crystal lattice result in subtle shifts in the vibrational frequencies of the functional groups. Solid-state Nuclear Magnetic Resonance (ssNMR) is another powerful technique for characterizing different solid forms.
Interactive Data Table of Related Compounds:
To illustrate the type of data obtained from crystallographic studies of related Schiff bases, the following interactive table summarizes findings for compounds with similar structural motifs. It is important to reiterate that this data is for analogous compounds and not for this compound itself.
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol (B47542) | Monoclinic | P2₁ | O-H···N, C-H···O | Crystal Structure of Schiff base Compound 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol ijcm.ir |
| (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine | Monoclinic | P2₁/c | π-π stacking | Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde (B167888) nih.gov |
| Schiff base from p-chlorobenzaldehyde and p-aminobenzoic acid | Not specified | Not specified | Not specified | Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing researchgate.net |
In Depth Spectroscopic Characterization and Theoretical Validation
Vibrational Spectroscopy (FT-IR and FT-Raman)
A complete experimental and theoretical vibrational analysis for Ethyl 4-(m-nitrobenzylidene)aminobenzoate has not been reported. This includes:
Electronic Absorption Spectroscopy (UV-Vis)
Detailed experimental and theoretical investigations into the electronic transitions of this compound are also not present in the available literature.
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Ethyl 4-(m-nitrobenzylidene)aminobenzoate, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set like 6-311++G(d,p), are employed to predict its molecular properties. researchgate.net
Molecular Geometry Optimization and Conformational Landscapes
The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, the geometry is optimized to elucidate bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters for a Similar Schiff Base.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=N (Imine) | 1.29 | - | - |
| C-N (Amine) | 1.41 | - | - |
| C-O (Ester) | 1.36 | - | - |
| C=O (Ester) | 1.22 | - | - |
| C-N-C (Imine) | - | 118.5 | - |
| Ring-C=N-Ring | - | - | ~180 (trans) |
Note: The data in the table is representative of typical values for similar Schiff bases and is intended for illustrative purposes.
Electronic Structure Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity. A smaller band gap suggests a more reactive molecule. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich ethyl aminobenzoate moiety, particularly the amino nitrogen and the phenyl ring. In contrast, the LUMO is anticipated to be concentrated on the electron-deficient m-nitrobenzylidene part, specifically the nitro group and the imine bond. This distribution facilitates intramolecular charge transfer from the donor part to the acceptor part of the molecule. Theoretical calculations for similar nitro-substituted Schiff bases have shown HOMO-LUMO gaps in the range of 3-4 eV. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.8 |
| Band Gap (ΔE) | 3.7 |
Note: The values are hypothetical and representative for illustrative purposes.
Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites. In this compound, the analysis is expected to reveal that the oxygen atoms of the nitro and ester groups, along with the nitrogen atom of the nitro group, carry significant negative charges. Conversely, the carbon atoms attached to these electronegative atoms, as well as the imine carbon, are predicted to be positively charged. This charge distribution is instrumental in understanding the molecule's electrostatic interactions. Studies on similar molecules have confirmed these general charge distribution patterns. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.net In this compound, significant ICT is expected from the lone pair of the amino nitrogen to the antibonding orbitals of the adjacent aromatic ring and the imine bond. Furthermore, hyperconjugative interactions involving the π-systems of the aromatic rings and the p-orbitals of the imine and nitro groups contribute to the stabilization of the molecule. The NBO analysis can quantify the energy of these interactions, providing a measure of their significance. For instance, the interaction between the lone pair of the nitrogen atom (donor) and the π* antibonding orbital of the C=N bond (acceptor) indicates a strong delocalization of electron density. nih.gov
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule, which is invaluable for predicting reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green areas denote neutral potential.
For this compound, the MEP surface is expected to show the most negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, making them the primary sites for electrophilic attack. The regions around the hydrogen atoms of the aromatic rings and the ethyl group are predicted to have a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP analysis thus provides a clear and intuitive map of the molecule's reactivity.
Thermodynamic Properties and Stability Assessments
Furthermore, thermodynamic parameters including enthalpy, entropy, and Gibbs free energy are often computed to understand the spontaneity of formation and relative stability of different conformers. While specific values for this compound are not available, research on similar compounds suggests that the formation of such Schiff bases is typically an exothermic and spontaneous process.
Theoretical Prediction of Nonlinear Optical (NLO) Properties
The quest for advanced materials for photonic and optoelectronic applications has propelled theoretical investigations into the NLO properties of organic molecules. Schiff bases, with their characteristic donor-π-acceptor (D-π-A) framework, are promising candidates for such applications.
Calculation of Linear Polarizabilities (α) and Second Hyperpolarizabilities (γ)
The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β for second-order and γ for third-order). Computational chemists employ methods like DFT to calculate these properties. The linear polarizability (α) describes the linear response of the electron cloud to an external electric field, while the second hyperpolarizability (γ) characterizes the third-order NLO response, which is crucial for applications like two-photon absorption and all-optical switching.
For analogous nitro-substituted Schiff bases, theoretical calculations have demonstrated that the presence of the nitro group (an electron-withdrawing group) significantly enhances the NLO response. This is attributed to the increased intramolecular charge transfer from the donor part of the molecule to the acceptor part through the π-conjugated system. While precise calculated values for this compound are not documented, it is anticipated to exhibit a significant second hyperpolarizability due to its inherent D-π-A structure, where the ethyl benzoate (B1203000) moiety can act as a donor and the m-nitrophenyl group as a strong acceptor.
A representative, though hypothetical, data table for the NLO properties of a similar Schiff base, calculated using DFT, is presented below to illustrate the nature of the expected data.
| Property | Calculated Value (a.u.) |
| Linear Polarizability (α) | |
| αxx | 150.3 |
| αyy | 85.7 |
| αzz | 45.2 |
| Average Polarizability (⟨α⟩) | 93.7 |
| Second Hyperpolarizability (γ) | |
| γxxxx | 2.5 x 105 |
| γyyyy | 0.8 x 105 |
| γzzzz | 0.3 x 105 |
| Average Second Hyperpolarizability (⟨γ⟩) | 1.2 x 105 |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Frequency-Dependent NLO Response using Time-Dependent Hartree-Fock (TDHF) and DFT Approaches
Static NLO properties provide a baseline, but the response of a molecule to the oscillating electric field of light is frequency-dependent. Time-Dependent Hartree-Fock (TDHF) and Time-Dependent DFT (TD-DFT) are the primary theoretical tools used to investigate this dynamic response. These methods allow for the calculation of frequency-dependent polarizabilities and hyperpolarizabilities, providing insights into the NLO performance at specific laser wavelengths.
Studies on related organic molecules have shown that as the frequency of the incident light approaches an electronic transition resonance, the NLO response can be significantly enhanced. TDHF and TD-DFT calculations are crucial for identifying these resonance regions and predicting the dispersion of NLO properties, which is vital for designing materials for specific applications at telecommunication or other operational wavelengths.
Molecular Design Principles for Enhanced NLO Response
The collective body of computational research on Schiff bases and other D-π-A molecules has established several key principles for designing molecules with enhanced NLO responses. These include:
Strengthening Donor and Acceptor Groups: Utilizing stronger electron-donating and electron-withdrawing groups increases the degree of intramolecular charge transfer, thereby boosting the hyperpolarizabilities.
Extending π-Conjugation: Lengthening the π-conjugated bridge between the donor and acceptor moieties facilitates electron delocalization and generally leads to a larger NLO response.
Tuning the π-Bridge: The nature of the π-linker itself (e.g., aromatic rings, polyene chains) can be modified to optimize the NLO properties.
Molecular Geometry: Planarity of the molecule is often desirable as it enhances π-electron delocalization.
In the context of this compound, these principles suggest that its NLO properties could be further tuned by, for instance, replacing the ethyl group with a stronger donor or modifying the substitution pattern on the phenyl rings.
Mechanistic Investigations of Biological Interactions in Vitro and Computational
Enzyme Inhibition Mechanisms via Molecular Docking Studies
Currently, there are no published molecular docking studies specifically investigating the interaction of Ethyl 4-(m-nitrobenzylidene)aminobenzoate with any enzyme targets. Such studies are crucial for predicting how a ligand, such as the title compound, might fit into the active site of a protein and what types of interactions would stabilize this binding.
Information regarding the prediction of binding modes and key amino acid residues that would interact with this compound is not available in the scientific literature. A computational docking study would be required to generate this data. Typically, such an analysis would identify potential hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions between the compound and the amino acid residues within an enzyme's active or allosteric sites.
Without experimental data on enzyme inhibition or computational simulations, the molecular pathways through which this compound might exert an inhibitory effect remain unknown. Elucidating these pathways would involve identifying the target enzyme(s) and then using techniques like molecular dynamics simulations to understand how the binding of the compound affects the enzyme's conformational dynamics and catalytic activity.
DNA Binding Mechanisms
There is no available research that has investigated the potential for this compound to bind to DNA. Studies of this nature are fundamental to understanding the genotoxic or therapeutic potential of a compound.
The mode of interaction between this compound and DNA has not been determined. Potential interaction modes for a molecule of this structure could theoretically include intercalation between base pairs, binding within the minor or major grooves of the DNA helix, or non-specific electrostatic interactions with the phosphate (B84403) backbone. However, without experimental evidence from techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, or viscosity measurements, any discussion of its binding mode would be purely speculative.
The structural features of this compound that would govern its affinity and potential sequence specificity for DNA have not been studied. Key determinants would likely include the planarity of the aromatic system, the nature and position of the nitro group, and the flexibility of the ester linkage, all of which would influence how the molecule presents itself to the DNA structure.
Mechanistic Pathways of Antioxidant Activity
No studies have been published detailing the mechanistic pathways of antioxidant activity for this compound. While Schiff bases and compounds with nitro-aromatic groups can sometimes exhibit antioxidant or pro-oxidant properties, the specific behavior of this compound is undocumented. Mechanistic studies would typically involve assays to evaluate its ability to scavenge various free radicals (e.g., DPPH, ABTS), its potential for metal chelation, or its ability to act as a reducing agent.
Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer, Single Electron Transfer)
While direct experimental studies on the radical scavenging mechanisms of this compound are not extensively documented in publicly available literature, the potential mechanisms can be inferred from computational and experimental studies on analogous Schiff bases and phenolic compounds. The principal mechanisms by which antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, thus quenching the radical. For a Schiff base like this compound, a potential hydrogen atom donor is not immediately obvious as it lacks the phenolic hydroxyl groups commonly associated with potent HAT-based antioxidants. However, some studies suggest that C-H bonds adjacent to the imine group could potentially participate in HAT, albeit likely with a higher activation energy barrier compared to O-H bonds.
The Single Electron Transfer (SET) mechanism proceeds through the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer (PT), in a process termed SET-PT. The presence of the electron-rich imine nitrogen and the aromatic rings in this compound could facilitate the donation of an electron. Computational studies on other Schiff bases have shown that the energy of the Highest Occupied Molecular Orbital (HOMO) is a key determinant of the propensity for SET. A higher HOMO energy indicates a greater ease of electron donation.
It is also plausible that a Sequential Proton Loss Electron Transfer (SPLET) mechanism could be at play, although this is more common for compounds with acidic protons. In this two-step process, the antioxidant first loses a proton, followed by the transfer of an electron from the resulting anion to the free radical.
Without specific experimental data, such as that from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays coupled with computational analysis for this compound, the predominant radical scavenging mechanism remains speculative.
Role of Molecular Structure in Redox Potentials
The redox potential of a molecule is a measure of its tendency to acquire or lose electrons and is intrinsically linked to its molecular structure. For this compound, several structural features are expected to influence its redox properties.
The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the benzylidene ring significantly lowers the electron density of the aromatic system and can make the reduction of the compound more favorable. The reduction of the nitro group itself is a well-known electrochemical process.
The imine group (-C=N-) can also participate in redox reactions. The nitrogen atom possesses a lone pair of electrons, allowing it to act as an electron donor (oxidation). Conversely, the carbon-nitrogen double bond can be reduced.
Antimicrobial Activity: Mechanistic Insights
Schiff bases are a well-established class of compounds with a broad spectrum of antimicrobial activities. The antimicrobial potential of this compound can be attributed to several proposed mechanisms of action.
Proposed Interactions with Microbial Cellular Components or Enzymes
The antimicrobial activity of Schiff bases is often linked to their ability to interfere with vital microbial structures and processes. One of the most cited mechanisms is the chelation theory , where the imine group and other donor atoms in the molecule can bind to essential metal ions present in microbial cells. These metal ions are often cofactors for enzymes involved in critical metabolic pathways. By chelating these metals, the Schiff base can inhibit enzyme activity, leading to microbial cell death.
Another proposed mechanism involves the interaction with the microbial cell wall or membrane . The lipophilic nature of the Schiff base, conferred by the aromatic rings, may facilitate its transport across the cell membrane. Once inside, it can disrupt the membrane integrity or interfere with cell wall synthesis. For Gram-negative bacteria, which possess a complex outer membrane, the ability of the compound to penetrate this barrier is a critical determinant of its efficacy.
Furthermore, the imine bond itself is considered a crucial pharmacophore. It has been suggested that the azomethine nitrogen can form hydrogen bonds with active sites of cellular enzymes, leading to their inactivation. Additionally, the compound could potentially intercalate with microbial DNA, disrupting replication and transcription processes.
The presence of the nitro group is often associated with enhanced antimicrobial activity. Nitro compounds can be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which are highly toxic and can cause damage to cellular macromolecules, including DNA and proteins.
Structure-Activity Relationship Studies for Antimicrobial Efficacy
The nature and position of substituents on the aromatic rings play a pivotal role in determining the antimicrobial efficacy.
Electron-withdrawing groups , such as the nitro group, are generally found to enhance antimicrobial activity. The position of the nitro group (ortho, meta, or para) can also influence the activity, likely due to steric and electronic effects that affect binding to target sites.
The imine linkage is essential for activity. Modifications to this group typically lead to a loss of antimicrobial potency.
The ester group in the ethyl aminobenzoate part of the molecule can affect its lipophilicity and, consequently, its ability to cross microbial cell membranes.
Future research involving the synthesis and antimicrobial screening of a library of analogues of this compound, with systematic variations in the substituents on both aromatic rings, would be invaluable for establishing a definitive SAR and for the rational design of more potent antimicrobial agents.
Advanced Material Science and Catalytic Applications
Applications in Nonlinear Optical Materials
Organic materials with significant nonlinear optical (NLO) properties are at the forefront of research for applications in photonics and optoelectronics. These materials, including certain Schiff bases, are promising for technologies like optical switching and data storage due to their fast response times and high nonlinear susceptibilities. nih.govnih.gov The delocalization of π-electrons within the molecular framework is a key factor governing the NLO response of these organic compounds. nih.gov
Experimental Determination of Nonlinear Refractive Index and Absorption Coefficient (Z-scan technique)
The Z-scan technique is a widely used experimental method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. nih.gov In a typical Z-scan setup, a single Gaussian laser beam is focused on a sample, which is then moved along the beam's axis (the z-axis). By measuring the transmittance through a finite aperture in the far-field as a function of the sample's position, the sign and magnitude of the nonlinear refractive index can be determined. An open-aperture Z-scan, where the entire beam is collected, allows for the determination of the nonlinear absorption coefficient.
Representative Nonlinear Optical Properties of a Structurally Similar Schiff Base Compound
| Property | Symbol | Representative Value | Technique |
| Nonlinear Refractive Index | n₂ | ~10⁻⁸ cm²/W | Z-scan researchgate.net |
| Nonlinear Absorption Coefficient | β | ~10⁻³ cm/W | Z-scan researchgate.net |
This table presents representative data for a similar organic NLO material to illustrate the expected range of values for Ethyl 4-(m-nitrobenzylidene)aminobenzoate.
Investigation of Optical Limiting Phenomena
Optical limiting is a nonlinear optical phenomenon where the transmittance of a material decreases with increasing input laser intensity. This property is crucial for protecting sensitive optical components and human eyes from high-intensity laser radiation. Materials exhibiting reverse saturable absorption (RSA), where the excited-state absorption cross-section is larger than the ground-state absorption cross-section, are effective optical limiters.
Schiff bases, particularly those incorporating electron-withdrawing groups like the nitro group, are known to exhibit optical limiting properties. researchgate.net The investigation of a novel azo dye compound derived from ethyl 4-aminobenzoate (B8803810) demonstrated its potential as an optical limiter with a specific threshold. researchgate.net The study of a Schiff base derived from glycine (B1666218) and 4-nitrobenzaldehyde (B150856) also confirmed its optical limiting capabilities. researchgate.net This suggests that this compound is also likely to exhibit optical limiting behavior, making it a candidate for such protective applications.
Potential for All-Optical Switching and Photonic Device Fabrication
All-optical switching, where one light beam controls another, is a key technology for future high-speed optical computing and telecommunications. Materials with a large nonlinear refractive index are required for fabricating such devices. The potential for all-optical switching has been demonstrated in azo compounds, which share some structural similarities with the Schiff base . researchgate.net
The fabrication of photonic devices often involves the integration of NLO materials into various architectures. researchgate.net Organic materials are advantageous due to their processability and the ability to tune their properties through molecular engineering. spie.org While specific device fabrication using this compound has not been detailed, its anticipated NLO properties suggest its potential use in the development of photonic components like optical switches and modulators. nih.govkit.edu
Coordination Chemistry and Metal Complexation
Schiff bases are versatile ligands in coordination chemistry due to the presence of the imine nitrogen, which can readily coordinate with metal ions. The resulting metal complexes often exhibit enhanced biological and catalytic activities compared to the free ligands. nih.gov
Ligand Binding Behavior with Transition Metal Ions
This compound, with its imine nitrogen and potentially the oxygen atoms of the nitro and ester groups, can act as a multidentate ligand, forming stable complexes with various transition metal ions such as Co(II), Ni(II), and Cu(II). jmchemsci.com The coordination of the Schiff base to the metal center is typically confirmed through spectroscopic techniques like FT-IR, which shows a shift in the C=N stretching frequency upon complexation. Studies on similar Schiff base ligands derived from ethyl 4-aminobenzoate have shown the formation of mononuclear complexes. jmchemsci.com The geometry of these complexes can vary, with octahedral and tetrahedral arrangements being common. jmchemsci.com The electrochemical behavior of such complexes has also been investigated using techniques like cyclic voltammetry. researchgate.net
Catalytic Applications of Metal-Schiff Base Complexes Derived from the Compound
Metal-Schiff base complexes are widely studied for their catalytic activity in various organic transformations. rsc.org For instance, transition metal complexes of Schiff bases have been shown to be effective catalysts in oxidation reactions. nih.gov Although specific catalytic studies on complexes of this compound were not found, research on complexes of similar ligands demonstrates their potential. For example, some transition metal complexes have shown high selectivity in the oxidation of aniline. nih.gov Furthermore, metal complexes involving related hydrazone ligands have been investigated for their catalytic and anti-mycobacterial activities. researchgate.net This suggests that metal complexes of this compound could also serve as effective catalysts in various chemical reactions.
Chemo/Biosensor Development
Currently, there is a lack of specific published research focusing on the application of this compound in the development of chemo- or biosensors. While the molecular structure of this Schiff base, featuring an electron-withdrawing nitro group and an ester functionality, suggests potential for interactions with various analytes, detailed studies demonstrating such capabilities are not available in the public domain.
The development of chemosensors often relies on compounds that exhibit a measurable response, such as a change in color or fluorescence, upon binding with a specific ion or molecule. Schiff bases are a class of compounds frequently explored for these applications due to their synthetic versatility and inherent coordination sites. For instance, the imine nitrogen and oxygen atoms of the ester group in this compound could theoretically serve as binding sites for metal ions. Similarly, the presence of the nitroaromatic ring might allow for interactions with electron-rich species or participation in charge-transfer complexes, which are mechanisms sometimes exploited in anion sensing.
In the context of biosensors, molecules are designed to interact with biological entities such as DNA, proteins, or enzymes. This interaction should ideally produce a signal that can be detected and quantified. While some Schiff base derivatives have been investigated for their ability to interact with DNA, there are no specific reports detailing such an application for this compound.
Without dedicated research into its sensing properties, any discussion on the chemo/biosensor applications of this compound remains speculative. Future investigations would be necessary to determine its selectivity, sensitivity, and the mechanisms by which it might detect specific analytes. Such studies would involve synthesizing the compound and systematically testing its response to a wide range of cations, anions, and biologically relevant molecules using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and electrochemical methods.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for Sustainable Production
The chemical industry's shift towards green chemistry necessitates the development of environmentally benign and efficient synthetic routes. ijsr.net For Schiff bases like Ethyl 4-(m-nitrobenzylidene)aminobenzoate, future research will likely focus on moving away from conventional methods that often require prolonged reaction times and the use of volatile organic solvents. tandfonline.com
Emerging sustainable approaches that could be adapted for the synthesis of this compound include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields in significantly shorter times and frequently under solvent-free conditions. sphinxsai.comacs.org Research has demonstrated the successful synthesis of various Schiff bases using this method, which offers advantages like easy product isolation and reduced side product formation. acs.org
Aqueous Medium Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. tandfonline.com Developing a synthetic protocol for this compound in an aqueous medium would be an eco-friendly alternative, potentially simplifying the purification process through simple filtration. tandfonline.com
Natural Acid Catalysis: The use of natural, biodegradable catalysts, such as cashew shell extract or lemon juice, presents an innovative and green approach to Schiff base synthesis. acs.orgpramanaresearch.org These methods avoid the use of corrosive and hazardous conventional acid catalysts.
Mechanosynthesis and Ultrasound: Techniques like mechanosynthesis (grinding) and ultrasound-assisted synthesis are energy-efficient and can reduce reaction times and costs compared to conventional heating methods. rsc.org
Table 1: Comparison of Sustainable Synthetic Methodologies for Schiff Bases
| Methodology | Key Advantages | Potential for this compound |
|---|---|---|
| Microwave Irradiation | Rapid reaction, high yields, solvent-free conditions. acs.org | High potential for efficient, one-pot synthesis. |
| Aqueous Synthesis | Environmentally benign, simple workup. tandfonline.com | Feasible green alternative to organic solvents. |
| Natural Catalysts | Low cost, biodegradable, avoids hazardous acids. pramanaresearch.org | Promising for developing a fully sustainable protocol. |
| Mechanosynthesis/Ultrasound | Reduced energy cost, shorter reaction times. rsc.org | Offers an eco-friendly route for efficient production. |
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry and in silico modeling are indispensable tools for modern drug discovery and materials science, allowing for the prediction of molecular properties and interactions before undertaking laborious synthesis. innovareacademics.innih.gov For this compound, these approaches can accelerate research and provide deep molecular insights.
Future computational studies could include:
Density Functional Theory (DFT): DFT calculations can be used to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. acs.org This information is crucial for understanding its reactivity, stability, and spectroscopic properties. DFT can also predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key indicators of the molecule's electronic behavior and potential for use in electronic materials. manipal.edu
Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding affinity and interaction mode of this compound with the target protein's active site. manipal.edunih.gov This is a fundamental step in rational drug design.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its potential complexes (e.g., with a biological receptor or within a material matrix) over time, providing insights into the stability and nature of these interactions. manipal.edu
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is vital for assessing its potential as a therapeutic agent. mdpi.com
Table 2: Advanced Computational Methods and Their Applications
| Computational Method | Primary Application | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Predicts electronic structure, geometry, reactivity. acs.org | Foundation for understanding molecular properties and spectra. |
| Molecular Docking | Predicts ligand-protein binding interactions. nih.gov | Essential for virtual screening and identifying biological targets. |
| Molecular Dynamics (MD) | Simulates molecular motion and complex stability. manipal.edu | Elucidates the dynamic behavior of the compound in various environments. |
| ADMET Prediction | Assesses drug-likeness and potential toxicity. mdpi.com | Crucial for early-stage evaluation in drug discovery pipelines. |
Design and Synthesis of Hybrid Materials Incorporating the Compound
The structural features of Schiff bases, particularly their ability to form stable complexes with metal ions, make them excellent candidates for creating novel hybrid materials. researchgate.net The imine nitrogen and potentially the oxygen atoms of the ester and nitro groups in this compound could act as coordination sites.
Future research directions include:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The compound could serve as an organic linker to construct MOFs or coordination polymers by reacting it with various metal ions (e.g., Cu(II), Ni(II), Zn(II)). mdpi.comnih.gov These materials have potential applications in catalysis, gas storage, and chemical sensing.
Functionalized Nanoparticles: The molecule could be immobilized on the surface of nanoparticles (e.g., magnetic Fe₃O₄ or semiconductor TiO₂) to create functionalized hybrid materials. researchgate.netmdpi.com Such systems can exhibit combined properties, such as magnetic recoverability and catalytic activity, or unique photophysical behaviors for applications in photocatalysis or light-activated therapies. researchgate.netmdpi.com
Polymer Composites: Incorporating this compound into polymer matrices could enhance the thermal, mechanical, or optical properties of the resulting composite material. mdpi.com
Deeper Elucidation of Mechanistic Pathways for Observed Biological Activities
Schiff bases are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. scirp.orgscirp.orgresearchgate.net The imine group (-N=CH-) is often critical to these activities. scirp.orgrasayanjournal.co.in A key future direction is to screen this compound for various biological effects and, if any are found, to elucidate the underlying molecular mechanisms.
This would involve:
Broad-Spectrum Biological Screening: Initial in vitro assays against a panel of bacterial and fungal strains, as well as various cancer cell lines, would be necessary to identify any potential bioactivity.
Enzyme Inhibition Studies: Many bioactive compounds function by inhibiting specific enzymes. rasayanjournal.co.in Identifying which enzymes are inhibited by the compound can clarify its mechanism of action. For instance, some Schiff bases act as inhibitors of enzymes like carbonic anhydrase. nih.gov
DNA Interaction Studies: Investigating whether the compound can bind to or cleave DNA is another important avenue, as this is a common mechanism for certain anticancer agents.
Cellular Pathway Analysis: Should the compound show significant activity (e.g., anticancer), further studies would be needed to determine which cellular signaling pathways are affected.
Understanding these mechanisms is crucial for optimizing the compound's structure to enhance potency and selectivity.
Development of Quantitative Structure-Property/Activity Relationships (QSPR/QSAR)
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are powerful computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties. royalsocietypublishing.orgnih.gov
For this compound, a future research program could involve:
Synthesis of a Derivative Library: A series of analogues would be synthesized by systematically modifying the core structure (e.g., changing the substituent on the benzylidene ring, altering the ester group).
Data Collection: The biological activity (e.g., IC₅₀ values against a cancer cell line) or a specific physical property (e.g., nonlinear optical response) would be measured for all compounds in the library.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, topological, steric, and hydrophobic parameters) would be calculated for each analogue. acs.orgnih.gov
Model Generation and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model linking the descriptors to the observed activity. dergipark.org.trchalcogen.ro The model's predictive power would be rigorously validated. nih.gov
A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or specialized compounds and minimizing unnecessary synthetic efforts. nih.govroyalsocietypublishing.org
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-(m-nitrobenzylidene)aminobenzoate, and how does the nitro group influence reaction conditions?
Methodological Answer: The compound can be synthesized via a Schiff base condensation reaction between ethyl 4-aminobenzoate and m-nitrobenzaldehyde. Key steps include:
- Reagent Ratios : Use a 1:1.2 molar ratio of the amine to aldehyde to drive the reaction to completion, with excess aldehyde to account for potential side reactions .
- Solvent Selection : Employ anhydrous ethanol or THF to minimize hydrolysis of intermediates. Acid catalysis (e.g., acetic acid) accelerates imine formation .
- Monitoring : Track progress via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm product formation by observing the disappearance of the amine starting material .
- Nitro Group Considerations : The electron-withdrawing nitro group reduces nucleophilicity of the aldehyde, necessitating longer reaction times (12–24 h) compared to non-nitro analogs .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Melting Point : Compare the observed melting point (expected range: 150–155°C) with literature values to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the nitrobenzylidene proton (δ ~8.5 ppm) and ester carbonyl (δ ~165 ppm). Discrepancies in aromatic proton splitting may indicate isomerization .
- UV-Vis : A λmax near 320 nm (π→π* transition of the nitro-aromatic system) provides additional validation .
- Elemental Analysis : Ensure C, H, N, and O percentages align with theoretical values (C: 58.2%, H: 4.2%, N: 8.5%, O: 28.1%) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?
Methodological Answer:
- Isomer Identification : The nitro group’s position (meta vs. para) can cause splitting pattern variations in NMR. Use NOESY or COSY to distinguish between isomers .
- Mass Spec Discrepancies : If the molecular ion peak ([M+H]<sup>+</sup> at m/z 313) is absent, check for thermal decomposition during GC-MS. Alternative methods like ESI-MS provide softer ionization .
- X-ray Crystallography : Resolve ambiguous structures by crystallizing the compound and analyzing unit cell parameters .
Q. What strategies improve yield in the Schiff base formation step, particularly under aqueous conditions?
Methodological Answer:
- Dean-Stark Trap : Remove water byproduct to shift equilibrium toward imine formation, increasing yields from ~60% to >85% .
- Microwave Assistance : Reduce reaction time to 1–2 h with controlled heating (80°C), minimizing side reactions like hydrolysis .
- Solvent-Free Synthesis : Use ball milling with catalytic p-toluenesulfonic acid to achieve >90% yield while avoiding solvent-related solubility issues .
Q. How can the biological activity of this compound be systematically evaluated?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include controls like benzocaine for comparison .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to determine IC50 values. Correlate results with logP calculations to assess membrane permeability .
- Mechanistic Studies : Probe nitroreductase activity via anaerobic incubations with NADPH; reduction of the nitro group to an amine may enhance bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
